methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H28N4O3S and its molecular weight is 500.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 500.18821194 g/mol and the complexity rating of the compound is 819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Michael Addition Reactions
Michael addition reactions play a crucial role in synthesizing heterocyclic compounds, which are fundamental in developing pharmaceuticals and materials science. For instance, the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans via Michael addition highlights the potential for creating diverse heterocyclic structures with biological activity (Bakhouch et al., 2015). This methodology could be applicable for derivatives of the specified compound, suggesting its utility in drug discovery and material science.
Conformationally Constrained Amino Acids
The synthesis of conformationally constrained tryptophan derivatives provides insights into the structural modification of amino acids for studying peptide and protein structures (Horwell et al., 1994). By limiting the conformational flexibility of amino acid side chains, researchers can elucidate the role of conformation in biological activity and stability, indicating the potential application of the specified compound in designing novel peptides or peptoids with enhanced properties.
Novel Heterocyclic Systems
The development of new heterocyclic systems, such as the reaction leading to pyrano[2′,3′-4,5]-thieno[3,2-c]pyridine derivatives (Volovenko et al., 1983), showcases the vast potential of heterocyclic chemistry in discovering new molecules with unique properties. These findings suggest that derivatives of the specified compound could be explored for creating novel materials or pharmaceuticals with specific functionalities.
Synthesis and Biological Evaluation
The synthesis of polyfunctionally substituted heterocyclic compounds derived from similar core structures has shown significant antitumor activity (Shams et al., 2010). This indicates the potential of the specified compound and its derivatives in medicinal chemistry, particularly in developing new anticancer agents.
Advanced Synthetic Techniques
Advanced synthetic techniques, such as ultrasound-promoted synthesis, have been applied to synthesize fused polycyclic compounds, offering a rapid and efficient method for creating complex molecules (Nikpassand et al., 2010). This suggests that similar techniques could be employed in the synthesis of the specified compound, enhancing the efficiency and feasibility of its production for research purposes.
Properties
IUPAC Name |
methyl 2-[(6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-16-23-20(15-21(17-13-14-17)29-25(23)32(31-16)18-9-5-3-6-10-18)26(33)30-27-24(28(34)35-2)19-11-7-4-8-12-22(19)36-27/h3,5-6,9-10,15,17H,4,7-8,11-14H2,1-2H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUANWRVAPSKOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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